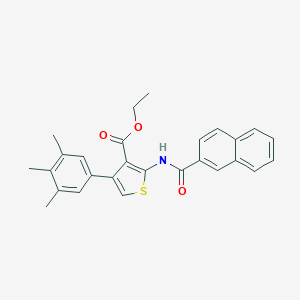![molecular formula C23H22N2O2 B383022 2-[(4-metoxifenoxi)metil]-1-(2-feniletil)-1H-bencimidazol CAS No. 430441-76-2](/img/structure/B383022.png)
2-[(4-metoxifenoxi)metil]-1-(2-feniletil)-1H-bencimidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, this compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to have potent anticancer properties, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Direcciones Futuras
There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole. One area of research could be to further study the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases. In addition, this compound could be studied for its potential use in combination with other anticancer drugs to enhance their effectiveness. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved anticancer properties.
Métodos De Síntesis
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves the reaction of 2-phenylethylamine with 4-methoxybenzyl chloride to form the intermediate product, which is then reacted with o-phenylenediamine to obtain the final product. The synthesis of this compound has been reported in the literature and has been found to be a relatively simple process.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El compuesto es un derivado de éster de fenilborónico . El borato de fenilo es un intermedio ampliamente utilizado en la síntesis orgánica . Puede usarse en la síntesis de varios compuestos orgánicos, contribuyendo a la diversidad y complejidad de la química orgánica.
Ingeniería de cristales
El borato de fenilo, que es parte de la estructura del compuesto, se usa en la ingeniería de cristales . Los monocristales del compuesto se han cultivado a partir de hexano y éter de petróleo , lo que indica su posible uso en el diseño y síntesis de nuevos materiales cristalinos.
Aplicaciones biológicas
El borato de fenilo se ha utilizado en biología . Por ejemplo, se ha utilizado en la glicosilación de la insulina y se ha unido a microesferas de gel con ácido fenilborónico para regular el ritmo de la insulina<a aria-label="1: 3. Aplicaciones biológicas El borato de fenilo se ha utilizado en biología12" data-citationid="eff1a1c2-bdc1-414c-3d3d-4de41e6aa4ba-28" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1134/S1070363
Propiedades
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNPFYPUSEWTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B382939.png)
![N'-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-N,N-diethylbenzene-1,4-diamine](/img/structure/B382942.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B382943.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B382945.png)
![N-(4-ethoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B382946.png)
![N-[(4-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B382948.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B382949.png)
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B382953.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B382954.png)
![2-({[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxamide](/img/structure/B382957.png)
![4-(4-Benzylpiperazin-1-yl)-5-(3,4,5-trimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B382959.png)
![11-methyl-5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B382960.png)

![20-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B382962.png)
